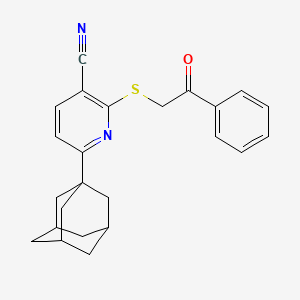
6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is an organic compound with a formula C10H16. It can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free. Adamantane is the most stable isomer of C10H16 .
Synthesis Analysis
Adamantane is widely available due to its favorable Lewis-acid catalyzed rearrangement procedure . Synthetic methods for polymers carrying adamantyl substituents include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .
Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal. This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .
Chemical Reactions Analysis
Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The discovery of adamantane in petroleum in 1933 launched a new field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Adamantylated Pyrimidines Synthesis : Using adamantane derivatives in the Biginelli reaction, adamantylated pyrimidines, including variants of 6-(1-adamantyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, can be synthesized, showcasing their versatility in organic synthesis (Lashmanova, Rybakov, & Shiryaev, 2016).
Formation of Adamantyl-Substituted Nitrogen Heterocycles : 3-(1-Adamantyl)-3-chloropropenal is identified as a useful synthon for obtaining various adamantyl-substituted nitrogen heterocycles. This highlights the compound's role in the synthesis of structurally diverse heterocycles (Litvinov et al., 1985).
Biological and Pharmaceutical Research
Activity Against Influenza A Virus : Derivatives like 3-(2-adamantyl)pyrrolidines show potent activity against influenza A virus. This demonstrates the potential of adamantane derivatives in antiviral drug development (Stamatiou et al., 2001).
Synthesis of Vildagliptin : The compound plays a crucial role in the improved synthesis of Vildagliptin, a medication used for diabetes treatment. This underlines its importance in the synthesis of therapeutically significant drugs (Han Chun-min, 2015).
Neurobiological Applications : Adamantyl carbonitrile derivatives exhibit neurobiological applications, particularly as fluorescent ligands in receptor and enzyme binding affinity assays, highlighting their potential in neuroscientific research (Joubert, 2018).
Material Science and Chemistry
Study of Molecular Interactions : The study of adamantane carbonitrile derivatives with molecular receptors like pillar[6]arene provides insights into noncovalent interactions, crucial for understanding molecular recognition and supramolecular chemistry (Bhadane, Lande, & Gejji, 2016).
Synthesis of Chiral Naphthalene Derivatives : The synthesis of chiral naphthalene and other aromatic hydrocarbons using adamantyl groups demonstrates the compound's utility in the creation of novel chiral materials, which can have applications in optoelectronics and material sciences (Yamamoto et al., 2013).
Mecanismo De Acción
Target of Action
Adamantane derivatives have been found to have a wide range of targets due to their high reactivity . They are used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization . The mode of action of these compounds can be elucidated through quantum-chemical calculations investigating their electronic structure and the mechanisms for their chemical and catalytic transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of biochemical pathways due to their high reactivity .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives can be complex due to their high reactivity and potential for various chemical transformations .
Result of Action
Adamantane derivatives are known to have a wide range of effects due to their high reactivity .
Action Environment
The action of adamantane derivatives can be influenced by various factors due to their high reactivity .
Direcciones Futuras
Adamantane derivatives are of substantial interest for their perspective antiviral and psychotherapeutic activities . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Propiedades
IUPAC Name |
6-(1-adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c25-14-20-6-7-22(24-11-16-8-17(12-24)10-18(9-16)13-24)26-23(20)28-15-21(27)19-4-2-1-3-5-19/h1-7,16-18H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDUJTDZEMJZAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Adamantyl)-2-phenacylsulfanylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

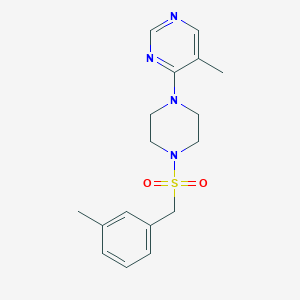
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)
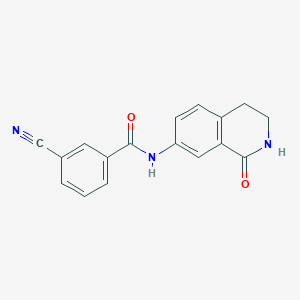
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2413290.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

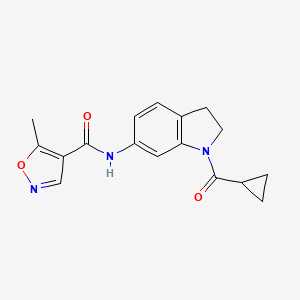
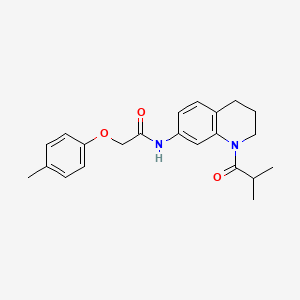

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2413303.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/no-structure.png)